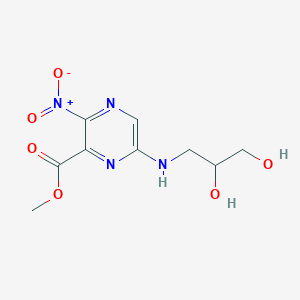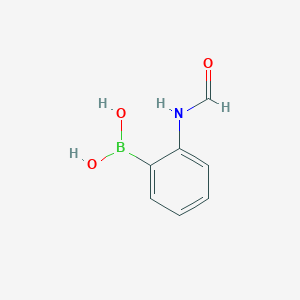
(2-Formamidophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Formamidophenyl)boronic acid is an organoboron compound with the chemical formula C7H8BNO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a formamido group at the ortho position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formamidophenyl)boronic acid typically involves the borylation of an appropriate aryl precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents and catalysts efficiently. This method ensures high yields and purity of the final product while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
(2-Formamidophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert it into the corresponding amine.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include phenol derivatives, amines, and various biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Formamidophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: It is employed in the synthesis of biologically active molecules and as a probe for studying enzyme functions.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of enzyme inhibitors and other therapeutic agents.
Industry: It finds applications in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (2-Formamidophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The formamido group can also participate in hydrogen bonding, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
(2-Formamidophenyl)boronic acid is unique due to the presence of the formamido group, which can engage in additional interactions such as hydrogen bonding. This feature can enhance its reactivity and selectivity in certain reactions compared to other boronic acids. Additionally, the ortho-substitution pattern provides distinct steric and electronic properties that can be exploited in various synthetic applications.
Properties
CAS No. |
1003042-86-1 |
|---|---|
Molecular Formula |
C7H8BNO3 |
Molecular Weight |
164.96 g/mol |
IUPAC Name |
(2-formamidophenyl)boronic acid |
InChI |
InChI=1S/C7H8BNO3/c10-5-9-7-4-2-1-3-6(7)8(11)12/h1-5,11-12H,(H,9,10) |
InChI Key |
XCXAWFJETQQGQA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1NC=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol](/img/structure/B13915545.png)
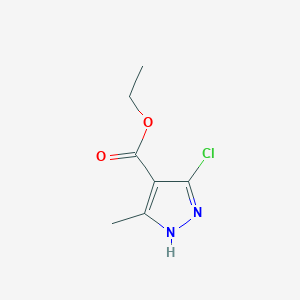

![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)
![Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate](/img/structure/B13915574.png)
![2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)


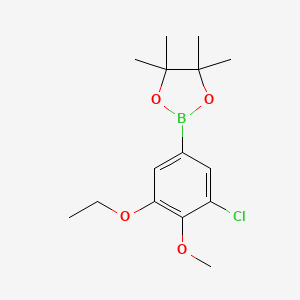
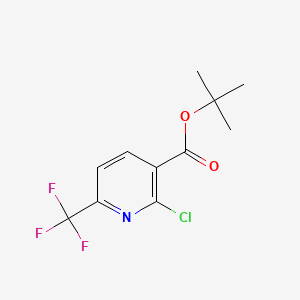
![5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B13915612.png)
![2-Amino-4-(hydroxymethyl)-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B13915617.png)
